Citramalyl-CoA
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Overview
Description
The compound “Citramalyl-CoA” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, phosphonooxy, and oxobutanoic acid moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the oxolan-2-yl moiety: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phosphonooxy groups: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Attachment of the aminopurin-9-yl group: This step may involve nucleophilic substitution reactions with purine derivatives.
Formation of the oxobutanoic acid moiety: This could be synthesized through oxidation reactions of suitable precursors.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like chromatography and crystallization to isolate the desired product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or phosphonooxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biochemical pathways involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of novel materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the purine and phosphonooxy groups.
Nicotinamide adenine dinucleotide (NAD+): Contains similar functional groups and is involved in redox reactions.
Coenzyme A (CoA): Features phosphonooxy and amino groups and plays a key role in metabolic pathways.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C26H42N7O20P3S |
---|---|
Molecular Weight |
897.6 g/mol |
IUPAC Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26?/m1/s1 |
InChI Key |
XYGOWHUIVNMEIA-NOUMMWROSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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